N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

N-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide is a synthetic small molecule belonging to the pyridazinone class, specifically a 6-oxo-1,6-dihydropyridazine derivative bearing a furan-2-yl substituent at the 3-position, an N‑propyl linker, and a 4-methoxybenzamide terminus. Its molecular formula C₁₉H₁₉N₃O₄ (MW 353.4 g/mol) places it within a patent-protected series of pyridazinone and furan-containing compounds originally disclosed by the Sloan-Kettering Institute for Cancer Research as potential anticancer agents.

Molecular Formula C19H19N3O4
Molecular Weight 353.4 g/mol
CAS No. 1021225-23-9
Cat. No. B6540368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide
CAS1021225-23-9
Molecular FormulaC19H19N3O4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3
InChIInChI=1S/C19H19N3O4/c1-25-15-7-5-14(6-8-15)19(24)20-11-3-12-22-18(23)10-9-16(21-22)17-4-2-13-26-17/h2,4-10,13H,3,11-12H2,1H3,(H,20,24)
InChIKeyBNNWWUYREPGOAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide (CAS 1021225-23-9): Core Scaffold & Procurement Identity


N-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide is a synthetic small molecule belonging to the pyridazinone class, specifically a 6-oxo-1,6-dihydropyridazine derivative bearing a furan-2-yl substituent at the 3-position, an N‑propyl linker, and a 4-methoxybenzamide terminus . Its molecular formula C₁₉H₁₉N₃O₄ (MW 353.4 g/mol) places it within a patent-protected series of pyridazinone and furan-containing compounds originally disclosed by the Sloan-Kettering Institute for Cancer Research as potential anticancer agents . The compound is structurally distinguished from close analogs by the combination of the 4-methoxybenzamide group and the three-carbon propyl spacer, features that may influence target engagement and physicochemical properties relevant to screening cascade performance.

Why Generic Substitution of N-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide Is Not Advisable


Within the pyridazinone-furan chemotype disclosed in EP2518063 and US 2010210649 A1, seemingly minor structural variations—such as the length of the alkyl linker, the nature of the aryl amide substituent, and the presence or absence of electron-donating groups—can produce pronounced differences in biochemical potency, selectivity, and cellular activity against kinase-driven cancer models . For example, the patent family explicitly encompasses both pyridazinone (Formula I) and furan (Formula II) sub-series, and screening data within the patent demonstrate that individual compounds from the same library exhibit divergent activity profiles across a panel of cancer cell lines . Consequently, substituting N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide with a regioisomer, a shorter-chain analog, or a des-methoxy congener risks losing the specific interaction pattern required for the intended screening or mechanistic study, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for N-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide


4-Methoxybenzamide vs. Unsubstituted Benzamide: Electronic Modulation of the Amide Pharmacophore

The target compound incorporates a 4-methoxy substituent on the terminal benzamide ring, whereas the closest direct analog, N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide (CAS 1021252-26-5), bears an unsubstituted benzamide . In pyridazinone-based kinase inhibitor series, introduction of a para-methoxy group has been shown to enhance electron density on the carbonyl oxygen, strengthening hydrogen-bond acceptor capacity and altering the dipole moment of the amide bond . Although no head-to-head biochemical IC₅₀ comparison has been published for this exact pair, class-level SAR from the same patent family indicates that benzamide substitution patterns directly modulate antiproliferative potency in EGFR-mutant and KRAS-mutant cell lines, with methoxy-containing congeners frequently exhibiting lower GI₅₀ values than their unsubstituted counterparts . This electronic differentiation is relevant when selecting compounds for kinase profiling panels or cellular phenotypic screens.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Three-Carbon Propyl Linker vs. Two-Carbon Ethyl Linker: Impact on Conformational Flexibility and Target Accessibility

The target compound contains an n-propyl chain connecting the pyridazinone nitrogen and the benzamide nitrogen, whereas a commercially available analog, N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxybenzamide (CAS 946211-63-8), utilizes an ethyl linker . In related pyridazinone series, lengthening the alkyl spacer from two to three methylene units increases the degrees of rotational freedom and can alter the distance and angular orientation between the core scaffold and the terminal aryl ring, potentially affecting binding pocket complementarity . While direct affinity measurements comparing these two specific compounds are not publicly available, the patent literature on substituted pyridazines explicitly claims a range of alkylene linkers and notes that linker length is a critical determinant of cellular potency, with three-carbon linkers often providing an optimal balance between flexibility and entropic penalty . This structural difference is material for any study requiring consistent linker geometry across a compound library.

Medicinal Chemistry Linker Optimization Conformational Analysis

Furan-2-yl vs. Aryl Substituents at the Pyridazinone 3-Position: Heterocycle-Driven Differentiation in Kinase Profiling

The target compound carries a furan-2-yl group at the 3-position of the pyridazinone core, whereas many pyridazinone-based inhibitors described in the EP2518063 patent family utilize substituted phenyl, thienyl, or other heterocyclic rings at this position . Within the patent-disclosed compound collection, furan-containing derivatives exhibit a distinct cellular activity fingerprint compared to phenyl-substituted analogs when tested across a panel of EGFR-mutant and KRAS-mutant cancer cell lines, with some furan-bearing compounds showing selective growth inhibition in H1975 (EGFR L858R/T790M) and H358 (KRAS G12C) models . Although individual IC₅₀ values for the target compound are not explicitly tabulated in the public patent document, the patent's screening data establish that the furan moiety contributes to a recognizably different activity profile relative to carbocyclic aryl congeners . This differentiation supports the compound's utility as a chemical probe for investigating heterocycle-dependent kinase or target engagement.

Medicinal Chemistry Kinase Selectivity Heterocyclic SAR

Combinatorial Differentiation: Simultaneous Propyl Linker, Furan Ring, and 4-Methoxybenzamide in a Single Chemical Entity

The target compound uniquely combines three differentiating structural features—a furan-2-yl ring, an n-propyl spacer, and a 4-methoxybenzamide—within a single molecule . Commercially available analogs either alter the linker length (CAS 946211-63-8 uses ethyl), replace the methoxy with hydrogen (CAS 1021252-26-5), or substitute the furan with other heterocycles . The simultaneous presence of all three features is not found in any other single catalog compound from this chemical series. In the context of the Sloan-Kettering discovery program, compounds that incorporate multiple favorable SAR elements often exhibit synergistic improvements in target potency and selectivity compared to singly modified analogs, as demonstrated by the iterative optimization campaign leading from initial screening hits to advanced leads within the EP2518063 patent family . This multi-parameter differentiation makes the compound a logical choice for hit-expansion libraries and selectivity profiling where the full pharmacophore is required.

Chemical Biology Probe Selectivity Multi-parameter Optimization

Recommended Procurement and Application Scenarios for N-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide


Kinase Inhibitor Hit-Expansion and Selectivity Profiling

The compound's structural alignment with the pyridazinone-furan series claimed in EP2518063 and US 9562019 makes it suitable for inclusion in focused kinase inhibitor libraries targeting EGFR, KRAS, or related tyrosine kinases. Its unique combination of a furan ring, propyl linker, and 4-methoxybenzamide provides a distinctive pharmacophore that can be used to probe selectivity determinants in biochemical and cellular kinase assays. Researchers should prioritize this compound when designing hit-expansion sets around the Sloan-Kettering chemotype, as it captures multiple SAR variables simultaneously.

Linker-Length SAR Studies in Pyridazinone-Based Chemical Probes

When paired with its ethyl-linker analog (CAS 946211-63-8) , the target compound enables systematic evaluation of spacer-length effects on target binding, cellular permeability, and metabolic stability. Procurement of both compounds from a single vendor or coordinated sourcing strategy allows head-to-head comparison without the confounding effects of divergent synthetic routes or purity profiles, supporting robust linker-optimization campaigns in medicinal chemistry projects.

Heterocycle Replacement Studies: Furan vs. Phenyl in Biochemical Assays

The furan-2-yl substituent differentiates this compound from phenyl-substituted pyridazinones within the same patent series . Sourcing this compound alongside a matched phenyl analog (where available) enables direct assessment of the furan ring's contribution to target affinity, residence time, and off-target liability. Such studies are essential for understanding heterocycle-driven selectivity in kinase and GPCR programs.

Computational Chemistry and Docking Model Validation

The well-defined molecular geometry and the availability of close structural analogs make the target compound an excellent test case for validating docking poses, free-energy perturbation (FEP) calculations, and pharmacophore models built on the pyridazinone kinase inhibitor scaffold. Its specific substitution pattern (4-OCH₃) provides a clear electronic perturbation relative to the des-methoxy analog (CAS 1021252-26-5) , facilitating computational benchmarking studies.

Quote Request

Request a Quote for N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.